2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-5-6-11(15-9)8-14-12-4-3-7-13-10(12)2/h3-7,14H,8H2,1-2H3 |
InChI Key |
MPSYZIWKQCUAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=C(N=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
3 Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Guanidine nitrate intermediate synthesis | 2-amino-4-nitrotoluene, hydrochloric acid, cyanamide | Reflux, neutralization | ~97 | >99 | Safe alternative to nitric acid |
| Condensation with 3-acetylpyridine and DMF-DMA | 3-acetylpyridine, DMF-DMA, DMF, reflux | 4-20 hours reflux | 82-83 | 99.2 | High purity, industrially feasible |
| Reduction of nitro group | Pd/C, ammonium formate, ethyl acetate, reflux | 2 hours reflux | 96.5 | >99 | Efficient reduction step |
| Reductive amination coupling | 2-methylpyridin-3-amine + 5-methylthiophene-2-carboxaldehyde, NaBH3CN | Room temp to mild heating | 75-85 | >98 | Mild conditions, scalable |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine:
Basic Information
this compound is a specialty chemical with the molecular formula and CAS number 472996-16-0 . Other names or synonyms include 1500298-84-9, 2-Methyl-N-((5-methylthiophen-2-yl)methyl)pyridin-3-amine, AKOS017592093, CS-0281663, and EN300-162424 .
Potential Applications
While the search results do not provide explicit applications for this compound, they do point to related compounds and potential areas of interest:
- MAO-B Inhibition: Halogenated coumarin-chalcones, specifically compounds CC1 and CC2, have shown inhibitory activity against MAO-B (monoamine oxidase B) . It is worth investigating whether this compound or its derivatives possess similar properties, given the structural similarities .
- BChE Inhibition: Compound CC2 has demonstrated the ability to inhibit BChE (butyrylcholinesterase) . Further studies could explore if this compound affects BChE activity .
- Medicinal Chemistry: Based on pharmacophore modeling studies, compounds with thiophene and pyridine moieties are relevant to medicinal chemistry . These compounds may be designed as inhibitors .
- General research: This chemical is available for purchase for research purposes .
Limited Information & Further Research
Information regarding the specific applications of this compound is limited in the provided search results. Further investigation is needed to determine its specific uses through:
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine with structurally analogous compounds identified in the evidence:
Key Structural and Functional Differences:
Heterocyclic Core Variations: The target compound’s thiophene moiety (C₁₂H₁₄N₂S) provides sulfur-based π-electron density, which may enhance interactions with hydrophobic protein pockets.
Substituent Effects :
- Methyl groups in the target compound (positions 2 on pyridine and 5 on thiophene) likely reduce solubility but improve lipophilicity, favoring membrane permeability.
- Fluorine in 3-fluoro-N-(pyridin-3-ylmethyl)aniline (C₁₂H₁₁FN₂) increases electronegativity and bioavailability, a common strategy in drug design to resist oxidative metabolism .
Rigidity vs. Flexibility :
- The imidazo-pyridine derivative (C₁₉H₁₇N₅O) has a fused bicyclic system, conferring rigidity that may enhance binding to planar enzyme active sites (e.g., kinases) . The target compound’s flexible thiophenemethyl chain could allow conformational adaptability but reduce target specificity.
Research Findings and Implications
- Electronic Properties: Thiophene’s electron-rich nature (compared to pyridine or thiazole) may favor interactions with electrophilic residues in biological targets.
- Metabolic Stability : Fluorinated analogs (e.g., C₁₀H₁₁FN₄S) are likely more resistant to cytochrome P450 oxidation than the methylated target compound, which may explain the latter’s discontinued status .
- Synthetic Accessibility : The target compound’s synthesis involves coupling a 5-methylthiophene derivative to a pyridine scaffold, which may present challenges in regioselectivity or purification compared to simpler pyridine-pyridine systems .
Biological Activity
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine, also known by its CAS number 1500298-84-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2S
- Molecular Weight : 204.29 g/mol
- CAS Number : 1500298-84-9
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyridine and thiophene rings suggests potential interactions with enzymes and receptors involved in various metabolic pathways.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown efficacy against both Gram-positive and Gram-negative bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
- In vitro assays are essential for evaluating the compound's effectiveness against specific strains of bacteria. The compound's activity is likely influenced by its ability to penetrate bacterial cell membranes due to its lipophilic nature.
- Antioxidant Properties
- Potential as Anticancer Agents
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyridine derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against MRSA and other pathogens, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Antioxidant Activity Assessment
Research conducted on related compounds revealed their potential as antioxidants in cellular models. The study measured the ability of these compounds to reduce oxidative stress markers in vitro, highlighting their protective effects against cellular damage .
Research Findings Summary
Q & A
Q. What synthetic strategies are recommended for preparing 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-methylpyridin-3-amine and 5-methylthiophene-2-carbaldehyde, followed by reduction with NaBH4 or catalytic hydrogenation. Alternatively, nucleophilic substitution using a thiophene-derived alkyl halide and pyridin-3-amine may be explored. Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved nucleophilicity .
- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Catalysts : Use of Lewis acids (e.g., ZnCl2) to enhance electrophilicity of the aldehyde group .
Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H and 13C NMR : Assign signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), methyl groups (δ 2.0–2.5 ppm), and thiophene moiety (δ 6.5–7.2 ppm). Coupling patterns in the thiophene ring can confirm substitution .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the methyl-thiophene linkage .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 4–10) using UV-Vis spectroscopy to detect precipitation.
- Stability : Accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and light exposure. Monitor via HPLC for decomposition products over 72 hours .
Advanced Research Questions
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The thiophene and pyridine moieties may engage in hydrophobic and π-π stacking interactions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against PubChem bioactivity data for structurally related compounds .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy) on the pyridine or thiophene rings to alter electron density and steric effects.
- Linker Optimization : Replace the methylene bridge with ethylene or amide groups to modulate flexibility and binding affinity.
- Bioisosteric Replacement : Substitute the thiophene with furan or pyrrole rings to evaluate impact on target engagement .
Q. How should researchers address contradictions in reported biological data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting activity.
- Dose-Response Curves : Re-evaluate IC50 values under standardized protocols to minimize inter-lab variability.
- Off-Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify non-specific interactions that may explain discrepancies .
Q. What experimental designs are recommended for in vitro evaluation of enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., ATP analogs for kinases) with real-time monitoring of activity. Include positive controls (e.g., staurosporine) and Z’-factor validation for robustness.
- Binding Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd). Competitor compounds with known binding modes can validate results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
